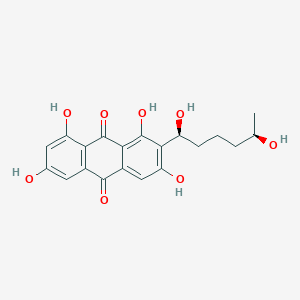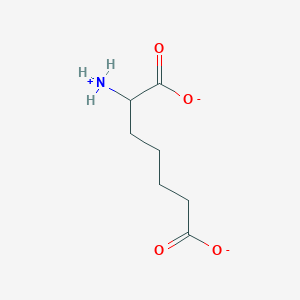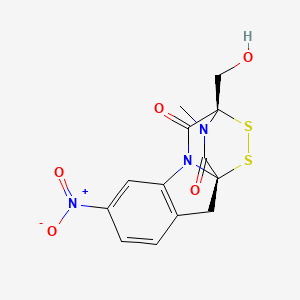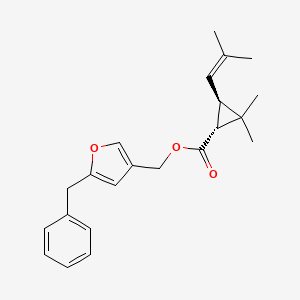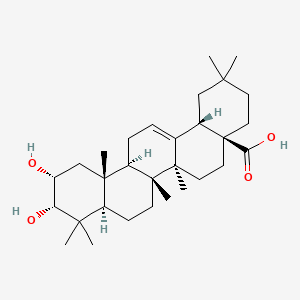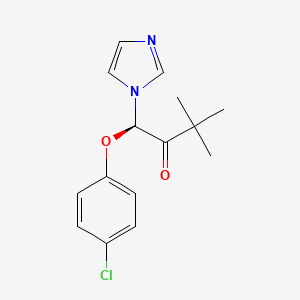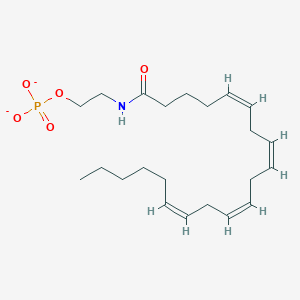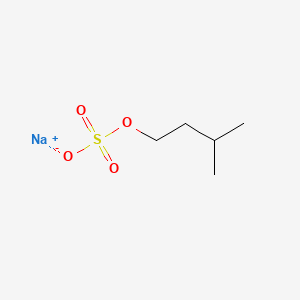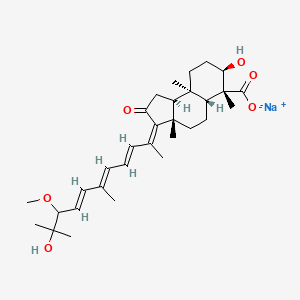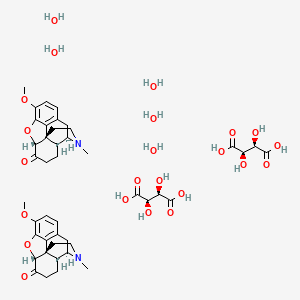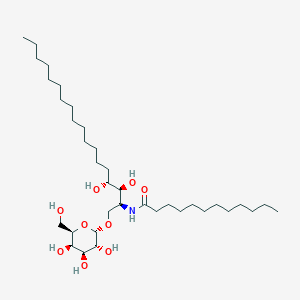![molecular formula C26H25N5O4 B1261156 (4R,5R)-5-(2-azidophenyl)-2-[4-(3-hydroxypropoxy)phenyl]-4-(phenylmethyl)-5H-oxazole-4-carboxamide](/img/structure/B1261156.png)
(4R,5R)-5-(2-azidophenyl)-2-[4-(3-hydroxypropoxy)phenyl]-4-(phenylmethyl)-5H-oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,5R)-5-(2-azidophenyl)-2-[4-(3-hydroxypropoxy)phenyl]-4-(phenylmethyl)-5H-oxazole-4-carboxamide is a member of amphetamines.
Applications De Recherche Scientifique
Synthesis and Characterization
- The chemical compound is related to the broader family of oxazoles, and research has explored the synthesis and characterization of similar compounds. For instance, Kumar et al. (2012) describe a two-step synthesis of 2-phenyl-4,5-substituted oxazoles, highlighting methods for introducing various functional groups into the oxazole structure (Kumar et al., 2012). Another study by Arfien Khan et al. (2003) focused on the modulation of adenylate cyclase by 5-phenyloxazoles, indicating potential applications in pharmacological research (Arfien Khan et al., 2003).
Pharmacological and Biological Evaluation
- Several studies have examined the pharmacological and biological activities of compounds structurally related to the one . Caputo et al. (2020) investigated oxazolone carboxamides as acid ceramidase inhibitors, highlighting the therapeutic potential in sphingolipid-mediated disorders (Caputo et al., 2020). Furthermore, Thomas et al. (2006) explored phenylmorphan-based compounds, including oxazole derivatives, for their inverse agonist activity at the opioid δ receptor, suggesting their relevance in pain management and opioid research (Thomas et al., 2006).
Potential for Antibacterial and Antifungal Activities
- Research by Patel and Shaikh (2011) on quinazolinone-oxazole compounds demonstrated antimicrobial activities, indicating that oxazole derivatives may have applications in developing new antimicrobial agents (Patel & Shaikh, 2011). This aligns with other studies that synthesized and evaluated 1,3-triazole-4-carboxamides, including oxazole derivatives, for their antimicrobial properties (Pokhodylo et al., 2021).
Propriétés
Formule moléculaire |
C26H25N5O4 |
|---|---|
Poids moléculaire |
471.5 g/mol |
Nom IUPAC |
(4R,5R)-5-(2-azidophenyl)-4-benzyl-2-[4-(3-hydroxypropoxy)phenyl]-5H-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C26H25N5O4/c27-25(33)26(17-18-7-2-1-3-8-18)23(21-9-4-5-10-22(21)30-31-28)35-24(29-26)19-11-13-20(14-12-19)34-16-6-15-32/h1-5,7-14,23,32H,6,15-17H2,(H2,27,33)/t23-,26-/m1/s1 |
Clé InChI |
MCUMXBHPOQQCFP-ZEQKJWHPSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@]2([C@H](OC(=N2)C3=CC=C(C=C3)OCCCO)C4=CC=CC=C4N=[N+]=[N-])C(=O)N |
SMILES canonique |
C1=CC=C(C=C1)CC2(C(OC(=N2)C3=CC=C(C=C3)OCCCO)C4=CC=CC=C4N=[N+]=[N-])C(=O)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



